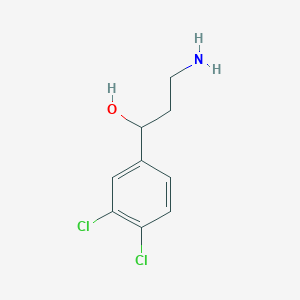
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Properties
A study by Papoyan et al. (2011) detailed the synthesis of related compounds involving 3-amino-1-propanol derivatives. These compounds displayed significant anticonvulsive activities and n-cholinolytic activities, although no antibacterial activity was observed. This indicates a potential application in neurological research and therapy development (Papoyan et al., 2011).
Conformational Analysis
Nitek et al. (2020) reported the crystal structures and conformational analyses of 2-amino-propan-1-ol derivatives. Their work provides insight into the molecular structures of these compounds, which is crucial for understanding their interactions in biological systems (Nitek et al., 2020).
Poly(Ether Imine) Dendrimers
Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers using 3-amino-propan-1-ol. These dendrimers, which were non-toxic, have implications for biological studies and possibly drug delivery systems (Krishna et al., 2005).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines based on 1,3-di-amino-propan-2-ol, demonstrating their effectiveness as corrosion inhibitors on carbon steel. This highlights an industrial application of such compounds (Gao et al., 2007).
Enzymatic Synthesis of Polyamines
Cassimjee et al. (2012) synthesized polyamines from 3-amino-propan-1-ol, showing a method for producing multifunctional polycationic polyamines, which have potential applications in drug and gene delivery (Cassimjee et al., 2012).
Synthesis of Chiral Carbinols
Jiang and Si (2004) developed a new chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral. This synthesis pathway has pharmaceutical implications, particularly in creating building blocks for drug development (Jiang & Si, 2004).
Antifungal Activity
Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives from 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity. This suggests a possible application in the development of antifungal agents (Lima-Neto et al., 2012).
Safety And Hazards
The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
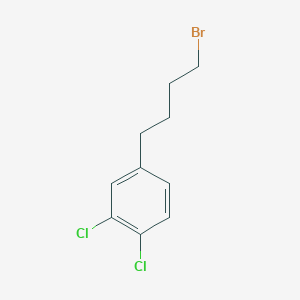
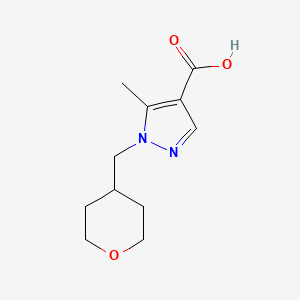
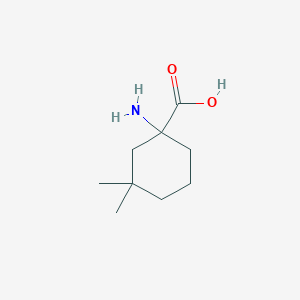

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
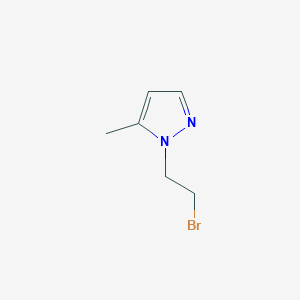
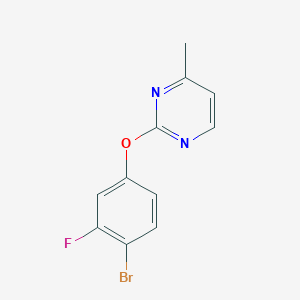
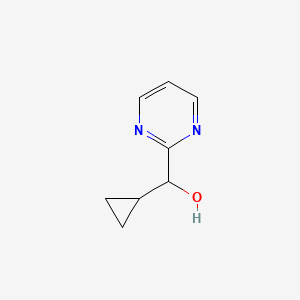
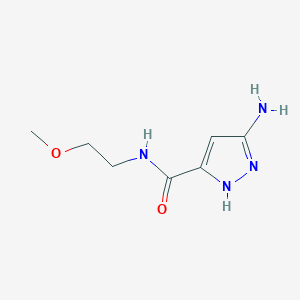
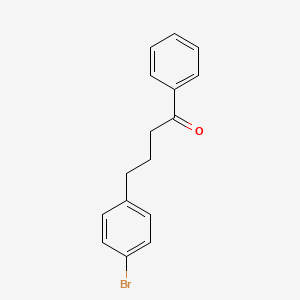
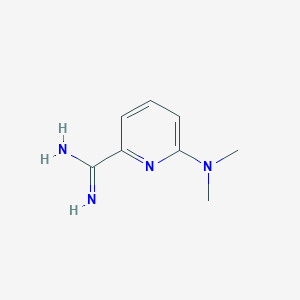
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)